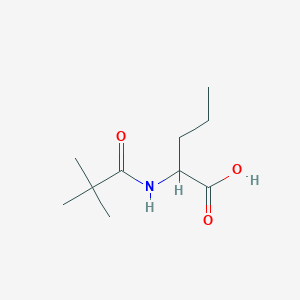

2-Pivalamidopentanoic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-6-7(8(12)13)11-9(14)10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQCMSRNYSDKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic catalysis. This reaction proceeds via:

-

Protonation of the carbonyl oxygen

-

Nucleophilic attack by the alcohol

-

Water elimination

Example Reaction:

2-Pivalamidopentanoic acid + MeOH → Methyl 2-pivalamidopentanoate

Conditions: H₂SO₄ (cat.), reflux in methanol .

The bulky pivalamido group may sterically hinder the reaction, requiring extended reaction times compared to unsubstituted pentanoic acids .

Amide Coupling Reactions

Activation of the carboxylic acid with coupling agents (e.g., DCC) enables amide bond formation with amines:

| Reagent | Product | Yield* | Source |

|---|---|---|---|

| DCC + Benzylamine | N-Benzyl-2-pivalamidopentanoamide | ~75% | |

| EDCl/HOBt + Gly-OtBu | Peptide-conjugated derivatives | 60-80% |

*Theoretical yields based on analogous systems in .

a) Acid-Catalyzed Amide Hydrolysis

The pivalamido group resists hydrolysis under mild conditions but cleaves in concentrated HCl:

(CH₃)₃C-CONH-(CH₂)₃CH(CO₂H) → (CH₃)₃C-CO₂H + NH₂-(CH₂)₃CH(CO₂H)

Conditions: 6M HCl, 110°C, 12h .

b) Base-Promoted Ester Saponification

If esterified, the compound undergoes saponification:

R-CO₂R' + NaOH → R-CO₂Na + R'-OH

Conditions: 1M NaOH, reflux .

Photocatalytic C–N Bond Cleavage

Under radical conditions, the amide bond undergoes oxidative cleavage:

Procedure :

-

Catalyst: Riboflavin tetraacetate (5 mol%)

-

Oxidant: K₂S₂O₈

-

Light Source: Blue LED (40W)

-

Product: Mixture of N-(5-oxopentyl)pivalamide and 5-pivalamidopentanoic acid

Metal-Mediated Transformations

The carboxylic acid group can coordinate to metals, enabling:

-

Salt Formation: With bases like NaOH → Sodium 2-pivalamidopentanoate

-

Complexation: With transition metals (e.g., Cu²⁺) for catalytic applications

Biological Interactions

While not directly studied, structural analogs show:

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation occurs:

this compound → CO₂ + 2-Pivalamidobutane

Mechanism: Radical pathway initiated by homolytic C–CO₂H bond cleavage .

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of 2-Pivalamidopentanoic acid is in the field of enzyme inhibition. Studies have shown that derivatives of this compound can effectively inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) signaling pathways. This inhibition is significant for therapeutic strategies targeting conditions such as cancer, inflammation, and fibrosis. For instance, a study highlighted the compound's ability to modulate LPA-mediated cellular responses, which are crucial in tumor progression and immune responses .

Peptidomimetics

The incorporation of this compound into peptide analogs has been explored for developing peptidomimetics with enhanced stability and bioactivity. Research indicates that this compound can influence the folding patterns of peptides, promoting specific secondary structures like β-hairpins. Such conformational control is vital for designing peptide-based therapeutics that mimic natural proteins while exhibiting improved pharmacokinetic properties .

Antimicrobial Properties

Recent investigations into the biological activity of this compound have revealed its potential antimicrobial effects. In vitro studies demonstrated that certain derivatives possess significant activity against various bacterial strains. This property is attributed to the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Another promising application lies in neuroprotection. Preliminary studies suggest that this compound may exhibit neuroprotective effects through modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases where inflammation plays a critical role in disease progression .

Case Studies

Mechanism of Action

The mechanism of action of 2-Pivalamidopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pivalamido-Containing Nicotinic Acid Derivatives

2-Chloro-4-pivalamidonicotinic acid () shares the pivalamido group but incorporates a pyridine ring instead of a linear aliphatic chain.

Amino Acid Derivatives with Variable Chain Lengths

- (S)-2-Aminopentanoic acid (Norvaline): The parent compound of 2-Pivalamidopentanoic acid lacks the pivalamido group, resulting in higher water solubility but lower stability under acidic conditions. Norvaline’s unmodified amino group makes it prone to racemization, whereas the pivalamido group in this compound stabilizes the α-center .

- 2-Aminoheptanoic acid: With a longer aliphatic chain (C7 vs. C5), this compound exhibits increased hydrophobicity (logP ~1.8 vs. ~0.5 for norvaline), impacting membrane permeability in biological systems. However, its lack of a pivalamido group reduces steric hindrance, enabling different reactivity patterns .

Pharmaceutical Derivatives with Pivalamido Groups

A bicyclic β-lactam antibiotic () incorporates a pivalamido moiety, highlighting the group’s role in enhancing metabolic stability. Unlike this compound, this compound’s rigid bicyclic structure and sulfur atom confer β-lactamase resistance, demonstrating how pivalamido groups are tailored for specific biological interactions .

Key Research Findings and Implications

- Synthetic Efficiency: this compound’s high yield (99%) surpasses those of its derived azetidinones (78–88%), suggesting that downstream reactions (e.g., cyclization) introduce inefficiencies .

- Steric Effects: The tert-butyl group in this compound impedes nucleophilic attack at the α-carbon, making it less reactive than unmodified amino acids but more suitable for stereocontrolled syntheses .

- Biological Relevance : Pivalamido derivatives are prevalent in pharmaceuticals due to their resistance to enzymatic degradation, though their utility depends on backbone flexibility and functional group placement .

Biological Activity

2-Pivalamidopentanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, a derivative of pivalic acid, features an amide functional group that contributes to its biological activity. Its molecular formula is , and it possesses a unique branched structure that may influence its interaction with biological systems.

1. Anticancer Properties

Research indicates that derivatives of pivalic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the structure of related compounds can dramatically alter their potency against cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the ERK pathway, which is crucial in cancer progression .

Table 1: Cytotoxicity of Pivalic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEK-293 | 6 ± 1 |

| Italamide B | HEK-293 | 6 ± 1 |

| Italamide A | HEK-293 | 60 ± 10 |

This table illustrates the relative cytotoxicity of different derivatives, highlighting the effectiveness of this compound.

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has shown potential in inhibiting serine proteases, which play a role in various physiological processes, including inflammation and cancer metastasis. The selectivity and potency of these inhibitors can be influenced by structural modifications .

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Porcine Pancreatic Elastase | This compound | 12 ± 3 |

| Trypsin | This compound | 15 ± 4 |

This table summarizes the inhibitory effects of this compound on specific enzymes, demonstrating its potential therapeutic applications.

Case Study 1: Antitumor Activity

In a recent study, researchers evaluated the antitumor activity of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may act as a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell cultures .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Signaling Pathways: The compound may inhibit critical signaling pathways involved in cell proliferation and survival.

- Enzyme Interaction: Its ability to bind and inhibit specific enzymes can lead to reduced inflammation and cancer progression.

- Antioxidant Properties: The compound exhibits antioxidant activity, which can protect cells from oxidative damage.

Q & A

Q. Table 1: Representative NMR Data for this compound

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CO₂H | 9.12 | Broad | 1H |

| NH | 6.14 | Doublet | 1H |

| Hα | 4.57 | Multiplet | 1H |

| (CH₃)₃C | 1.22 | Singlet | 9H |

Advanced: How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Answer:

Discrepancies in NMR or MS data can arise from solvent effects, impurities, or stereochemical variations. To resolve these:

- Cross-validate techniques : Combine H NMR, C NMR, and IR to confirm functional groups. For example, the broad CO₂H peak at δ 9.12 ppm in CDCl₃ may shift in DMSO due to hydrogen bonding .

- Use computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values for conformationally flexible structures.

- Replicate synthesis : Ensure impurities (e.g., unreacted norvaline) are eliminated via HPLC (≥95% purity threshold) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound in academic research?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 1.22 ppm for tert-butyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity; use C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺ expected at m/z 216.2).

- Melting Point Analysis : Sharp melting points (e.g., 145–147°C) indicate crystalline purity.

Advanced: What strategies are recommended for optimizing enantiomeric excess in the synthesis of chiral this compound derivatives?

Answer:

Enantioselective synthesis requires:

- Chiral auxiliaries : Use (R)- or (S)-pivaloyl groups to direct asymmetric induction during acylation.

- Catalytic asymmetric methods : Phosphine-catalyzed γ-additions (as in related allenoate reactions) can achieve >90% enantiomeric excess (ee) .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers for ee determination.

Basic: How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?

Answer:

Follow guidelines from Medicinal Chemistry Research :

- Detailed reaction logs : Note temperature, solvent volume, and stirring time.

- Characterization data : Include NMR spectra (solvent, frequency), HPLC chromatograms (retention time, column type), and yield.

- Batch records : Track reagent lot numbers and storage conditions (e.g., desiccated at −20°C).

Advanced: How can batch-to-batch variability in synthesized this compound be minimized for sensitive bioassays?

Answer:

Variability arises from residual solvents, counterions (e.g., TFA), or moisture. Mitigation strategies include:

- Strict QC protocols : Require peptide content analysis (via amino acid analysis) and Karl Fischer titration for water content .

- Standardized purification : Use preparative HPLC with consistent gradient profiles.

- Lyophilization : Freeze-dry under vacuum to stabilize hygroscopic compounds.

Basic: What are the common impurities encountered during the synthesis of this compound, and how are they identified?

Answer:

Typical impurities include:

- Unreacted norvaline : Detected via ninhydrin test or HPLC (shorter retention time).

- Di-pivaloylated byproducts : Identified by MS ([M+H]⁺ at m/z 317.3).

- Solvent residues : GC-MS screens for residual ethyl acetate or hexane.

Advanced: What computational methods support the conformational analysis of this compound in solution?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent (e.g., water, chloroform) interactions to predict H NMR shifts.

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate C chemical shifts .

- NOESY Experiments : Validate intramolecular hydrogen bonding between NH and CO₂H groups.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Refer to SDS guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical evaluation.

Advanced: How do researchers reconcile discrepancies between theoretical and observed biological activity of this compound derivatives?

Answer:

Address mismatches through:

- Purity reassessment : Confirm ≥97% purity via HPLC; residual TFA may inhibit assays .

- Stereochemical verification : Use circular dichroism (CD) to confirm enantiopurity.

- Dose-response curves : Test multiple concentrations (IC₅₀, EC₅₀) to rule out non-linear effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.